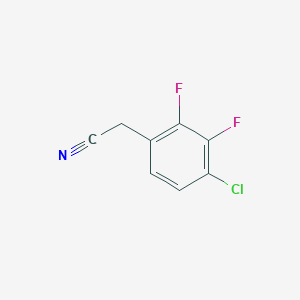

2-(4-Chloro-2,3-difluorophenyl)acetonitrile

Description

2-(4-Chloro-2,3-difluorophenyl)acetonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₅ClF₂N (calculated molecular weight: 196.58 g/mol). This compound features a phenyl ring substituted with chlorine at the 4-position and fluorine atoms at the 2- and 3-positions, attached to an acetonitrile group. Its unique substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C8H4ClF2N |

|---|---|

Molecular Weight |

187.57 g/mol |

IUPAC Name |

2-(4-chloro-2,3-difluorophenyl)acetonitrile |

InChI |

InChI=1S/C8H4ClF2N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2 |

InChI Key |

FCJBEXNATSEZRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,3-difluorophenyl)acetonitrile typically involves the reaction of 4-chloro-2,3-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,3-difluorophenyl)acetonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines or alcohols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides or esters.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:

One of the primary applications of 2-(4-Chloro-2,3-difluorophenyl)acetonitrile is in the development of antiviral agents. Research has shown that compounds with similar structures can inhibit HIV-1 entry by targeting the CD4 binding site on the gp120 protein. Variations in substituents on the phenyl ring influence the antiviral activity significantly. For instance, the introduction of halogen groups has been observed to enhance potency against viral strains .

Case Study:

A study focused on synthesizing analogs of known antiviral agents found that specific substitutions, such as the presence of a chlorine atom at the para position, improved binding affinity and antiviral efficacy. The synthesized compounds were screened for their ability to inhibit viral entry, leading to promising results that warrant further exploration .

Agrochemicals

Pesticide Development:

Research indicates that derivatives of 2-(4-Chloro-2,3-difluorophenyl)acetonitrile can serve as effective agrochemicals. The compound's structural features contribute to its potential use as a pesticide, targeting specific pests while minimizing harm to beneficial organisms.

Case Study:

A patent application described a method for synthesizing related compounds that exhibited significant insecticidal properties against common agricultural pests. The study highlighted the importance of structural modifications in enhancing efficacy and selectivity .

Material Science

Polymer Synthesis:

The compound can also be utilized in synthesizing polymers with unique properties. Its functional groups allow for incorporation into polymer chains, leading to materials with enhanced thermal stability and chemical resistance.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Moderate |

Computational Studies

Molecular Modeling:

Computational studies have been conducted to predict the behavior of 2-(4-Chloro-2,3-difluorophenyl)acetonitrile in various biological systems. These studies utilize molecular dynamics simulations to assess binding affinities and interactions with target proteins.

Case Study:

A recent publication demonstrated the use of docking simulations to evaluate how variations in substituents affect binding to viral proteins. The findings suggested that specific configurations could lead to enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,3-difluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoro substituents on the benzene ring can enhance its binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

2-(4-Bromo-2,3-difluorophenyl)acetonitrile

- Molecular Formula: C₇H₅BrFNO₂ (Mol. Weight: 234.03 g/mol) .

- Key Differences: Replaces the chlorine atom at the 4-position with bromine.

- Applications : Bromine’s lower electronegativity compared to chlorine may reduce electron-withdrawing effects, affecting the nitrile group’s reactivity in cyclization or coupling reactions .

2-(2,3-Difluorophenyl)acetonitrile

- Molecular Formula : C₈H₅F₂N (Mol. Weight: 153.13 g/mol ) .

- Key Differences : Lacks the 4-chloro substituent, reducing electron-withdrawing effects and altering electronic distribution.

- Applications : The absence of chlorine simplifies synthetic pathways but may limit utility in reactions requiring strong electron-deficient aromatic systems.

2-(4-Chloro-2,6-dimethylphenyl)acetonitrile

- Molecular Formula : C₁₀H₁₀ClN (Mol. Weight: 179.65 g/mol ) .

- Key Differences : Substitutes fluorine atoms with methyl groups at the 2- and 6-positions. Methyl groups introduce steric hindrance and electron-donating effects, contrasting with fluorine’s electron-withdrawing nature.

- Applications : Methyl groups may stabilize intermediates in alkylation reactions but reduce electrophilicity at the nitrile group .

2-(2,4-Dichlorophenyl)acetonitrile

- Molecular Formula : C₈H₅Cl₂N (Mol. Weight: 190.04 g/mol ) .

- Key Differences : Features two chlorine atoms (2- and 4-positions) instead of chloro-difluoro substitution. The dichloro pattern enhances electron-withdrawing effects but reduces steric bulk compared to fluorine.

- Applications : Greater electron deficiency may accelerate reactions like Ullmann couplings or nitrile hydration .

2-(4-(2-Chloroacetyl)phenyl)acetonitrile

- Molecular Formula: C₁₀H₈ClNO (Mol. Weight: 193.63 g/mol) .

- Key Differences : Incorporates a chloroacetyl group at the 4-position, introducing a ketone functional group. This dual functionality enables participation in both nucleophilic acyl substitutions and nitrile-based reactions.

- Applications : Versatile in synthesizing heterocycles (e.g., pyridines or pyrroles) via tandem reactions .

Biological Activity

2-(4-Chloro-2,3-difluorophenyl)acetonitrile is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and neuroprotective effects, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Chloro-2,3-difluorophenyl)acetonitrile can be represented as follows:

- Molecular Formula : C9H7ClF2N

- Molecular Weight : 203.61 g/mol

The compound features a chloro group and two fluorine atoms attached to a phenyl ring, which may influence its reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives with halogen substitutions often show enhanced activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. faecalis | 40 µg/mL |

| Compound B | P. aeruginosa | 50 µg/mL |

| Compound C | S. typhi | 30 µg/mL |

| Compound D | K. pneumoniae | 19 µg/mL |

Anticancer Activity

The anticancer properties of related compounds have been documented extensively. For example, thiourea derivatives and other phenyl acetonitrile analogs have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several phenyl acetonitrile derivatives on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.41 |

| PC3 (Prostate) | 9.71 |

| HepG2 (Liver) | 20.19 |

| HCT-116 (Colon) | 7.36 |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. These findings suggest that compounds with similar moieties to 2-(4-Chloro-2,3-difluorophenyl)acetonitrile may also exhibit promising anticancer activity .

Neuroprotective Effects

Emerging research highlights the potential neuroprotective effects of compounds within this class. For example, some derivatives have shown the ability to reverse synaptic deficits in models of neurodegeneration.

Neuroprotective Assay Results

In a model assessing synaptic plasticity:

| Compound | Effect Observed |

|---|---|

| Compound E | Restored synaptic plasticity |

| Compound F | Reduced amyloid-induced toxicity |

These findings suggest that modifications to the phenyl ring could enhance neuroprotective properties .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-2,3-difluorophenyl)acetonitrile, and how do substituent positions influence reaction conditions?

The synthesis typically involves introducing halogen substituents (Cl, F) onto a phenylacetonitrile scaffold. A plausible route is:

- Step 1 : Start with a substituted benzaldehyde (e.g., 2,3-difluoro-4-chlorobenzaldehyde) and perform a Knoevenagel condensation with cyanoacetic acid derivatives to form the nitrile group .

- Step 2 : Optimize halogenation sequences; chlorination via electrophilic substitution (e.g., using Cl2/FeCl3) may precede fluorination via Balz-Schiemann or halogen-exchange reactions .

- Key Variables : Steric hindrance from the 2,3-difluoro substituents may slow chlorination at the 4-position, requiring elevated temperatures or catalytic systems .

Q. How can NMR and LCMS be used to characterize structural isomers of halogenated phenylacetonitriles?

- <sup>19</sup>F NMR : Distinct chemical shifts for 2-F and 3-F substituents (δ ~ -110 to -130 ppm for ortho/meta-F) help confirm positions .

- <sup>13</sup>C NMR : The nitrile carbon resonates at ~115-120 ppm, while aromatic carbons adjacent to halogens show deshielding (e.g., C-Cl at ~125 ppm) .

- LCMS : Monitor molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 217 for C8H3ClF2N) and fragmentation patterns to distinguish isomers .

Advanced Research Questions

Q. How do the electronic effects of 2,3-difluoro and 4-chloro substituents influence the reactivity of phenylacetonitrile in cross-coupling reactions?

- Electron-Withdrawing Effects : The 2,3-difluoro groups increase the electrophilicity of the aromatic ring, enhancing Suzuki-Miyaura coupling at the 4-position. However, steric hindrance from adjacent halogens may necessitate bulky ligands (e.g., SPhos) to stabilize intermediates .

- Nitrile Stability : The electron-deficient ring may deactivate the nitrile group toward nucleophilic attack, requiring protection (e.g., as a thioamide) during functionalization .

Q. What computational methods are suitable for predicting the binding affinity of 2-(4-Chloro-2,3-difluorophenyl)acetonitrile derivatives to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The chloro and fluoro substituents may occupy hydrophobic pockets, while the nitrile group participates in hydrogen bonding .

- QSAR Models : Correlate Hammett σ values (σCl = +0.23, σF = +0.06) with inhibitory activity to optimize substituent patterns .

Q. How can contradictory spectral data (e.g., HPLC retention times) be resolved when analyzing halogenated phenylacetonitrile analogs?

- Method Optimization : Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) to improve peak resolution. For example, a 1.60-minute retention time under QC-SMD-TFA05 conditions was reported for structurally similar compounds .

- Validation : Cross-reference with GC-MS or high-resolution NMR to confirm retention time anomalies caused by halogen electronegativity differences .

Methodological Challenges and Solutions

Q. What strategies mitigate regioselectivity issues during the synthesis of polyhalogenated phenylacetonitriles?

- Directed Metalation : Use directing groups (e.g., -OMe) to control halogen placement, followed by deprotection. For example, methoxy groups in 2-(4-chloro-3-methoxyphenyl)acetonitrile can be removed post-halogenation .

- Microwave-Assisted Synthesis : Enhance reaction kinetics for meta- and para-substitution under controlled temperature/pressure .

Q. How are thermal stability and decomposition pathways assessed for halogenated acetonitriles?

- TGA/DSC Analysis : Monitor weight loss at 200–300°C, where nitrile groups may decompose to HCN. Chloro and fluoro substituents increase thermal stability compared to non-halogenated analogs .

- GC-MS Pyrolysis : Identify decomposition products (e.g., HCl, HF) using inert gas purging to avoid equipment corrosion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.